Japonicones D
Overview
Description
Japonicones D is a bioactive dimeric sesquiterpene lactone isolated from the plant Inula japonica Thunb. This plant is traditionally used in Chinese, Japanese, and Korean medicine for treating various ailments such as inflammation, coughs, and wounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Japonicones D can be isolated from the aerial parts of Inula japonica through a series of extraction and purification steps. The process typically involves:
Extraction: The plant material is extracted using solvents such as ethanol or methanol.
Fractionation: The crude extract is then subjected to fractionation using techniques like liquid-liquid extraction or column chromatography.
Purification: The fractions containing japonicones are further purified using preparative high-performance liquid chromatography (HPLC).
Industrial Production Methods
While there is limited information on the large-scale industrial production of this compound, the methods used in laboratory settings can be scaled up. This would involve optimizing the extraction and purification processes to handle larger quantities of plant material and solvents.
Chemical Reactions Analysis
Types of Reactions
Japonicones D undergoes various chemical reactions, including:
Oxidation: This reaction can modify the lactone ring or other functional groups in the molecule.
Reduction: This reaction can reduce double bonds or other reactive sites in the molecule.
Substitution: This reaction can introduce new functional groups into the molecule, enhancing its bioactivity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of epoxides or hydroxylated derivatives, while reduction can yield saturated compounds .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the reactivity and synthesis of sesquiterpene lactones.
Industry: It can be used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
Japonicones D exerts its effects through multiple molecular targets and pathways:
Anticancer Activity: It inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Anti-inflammatory Activity: It reduces inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Similar Compounds
Japonicones A, B, and C: These are other dimeric sesquiterpene lactones isolated from .
Inulanolides: These are structurally related sesquiterpene lactones found in the same plant.
Uniqueness of Japonicones D
This compound is unique due to its specific molecular structure, which allows it to form stable complexes with multiple molecular targets. This enhances its bioactivity and makes it a promising candidate for drug development .
Properties
IUPAC Name |
[(4R)-4-[(6'R,9R,10S,13R,14S)-14-acetyloxy-6'-hydroxy-6',9,15-trimethyl-4-methylidene-2',5-dioxospiro[6-oxatetracyclo[8.5.0.03,7.011,14]pentadec-1(15)-ene-13,3'-7,7a-dihydro-3aH-1-benzofuran]-5'-yl]pentyl] acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H44O9/c1-16(9-8-10-40-20(5)35)24-13-25-28(15-32(24,7)39)42-31(38)33(25)14-26-29-17(2)11-27-22(18(3)30(37)41-27)12-23(29)19(4)34(26,33)43-21(6)36/h13,16-17,22,25-29,39H,3,8-12,14-15H2,1-2,4-7H3/t16-,17-,22?,25?,26?,27?,28?,29-,32-,33+,34-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGJPGSOZRPPED-ZQRISZSZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C(CC3=C(C4(C(C13)CC45C6C=C(C(CC6OC5=O)(C)O)C(C)CCCOC(=O)C)OC(=O)C)C)C(=C)C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2C(CC3=C([C@]4(C([C@H]13)C[C@@]45C6C=C([C@](CC6OC5=O)(C)O)[C@H](C)CCCOC(=O)C)OC(=O)C)C)C(=C)C(=O)O2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H44O9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
596.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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